![molecular formula C14H11N3O2Se B14388792 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-59-0](/img/structure/B14388792.png)
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to selenium’s known biological activity.
Industry: Potential use in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA or other biomolecules, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,3-selenazin-4-ones: These compounds share a similar selenazine core but differ in their substituents.
Uniqueness
This compound is unique due to the presence of the 4-methoxyanilino group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
89914-59-0 |
|---|---|
Molecular Formula |
C14H11N3O2Se |
Molecular Weight |
332.23 g/mol |
IUPAC Name |
2-(4-methoxyanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3O2Se/c1-19-10-6-4-9(5-7-10)16-14-17-12(18)11-3-2-8-15-13(11)20-14/h2-8H,1H3,(H,16,17,18) |
InChI Key |
HDXAICMISINHGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)
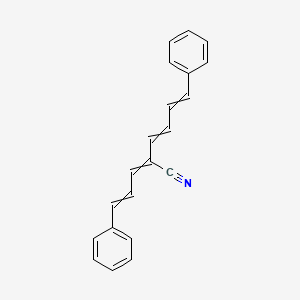
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
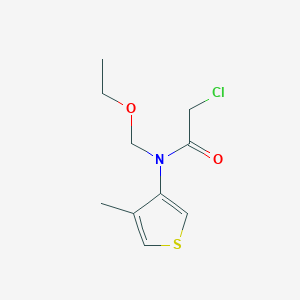

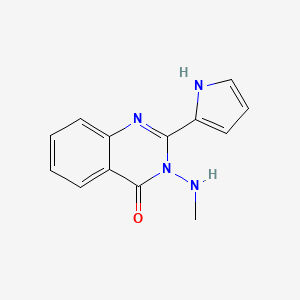

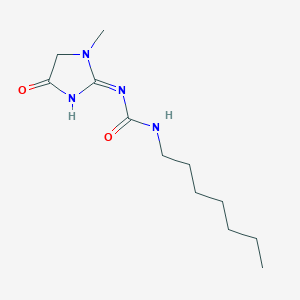
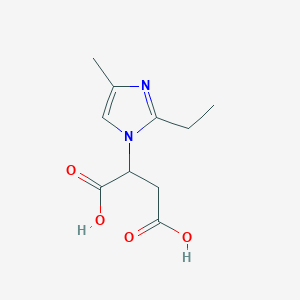
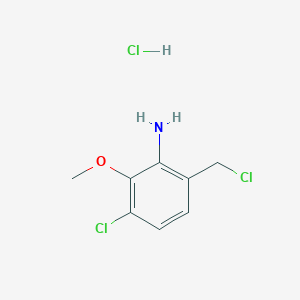
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
